4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid
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Overview
Description
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C13H11ClO4 This compound is characterized by the presence of a furan ring substituted with a chlorophenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid typically involves the reaction of 2-chlorophenol with methyl 5-methylfuran-2-carboxylate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Another compound with a chlorophenoxy group but different core structure.
Uniqueness: 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is unique due to its furan ring structure combined with a chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-9(6-12(18-8)13(15)16)7-17-11-5-3-2-4-10(11)14/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKXNXJUSWHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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